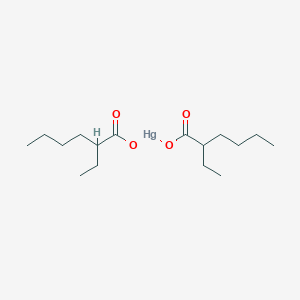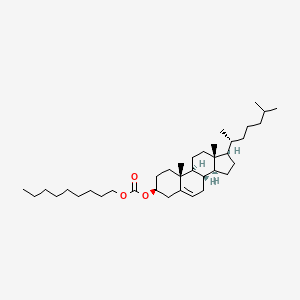
(6-Hydroxy-1-naphthyl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(6-Hydroxy-1-naphthyl)acetic acid” is a compound with the molecular formula C12H10O3 . It is related to 1-naphthaleneacetic acid (NAA), a synthetic plant hormone in the auxin family .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a naphthalene ring with a hydroxyl group at the 6-position and an acetic acid group attached to the 1-position . The molecular weight is 202.21 g/mol .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 202.21 g/mol, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 3, and a rotatable bond count of 2 . It also has a topological polar surface area of 57.5 Ų .Wirkmechanismus
Target of Action
It’s structurally similar to naphthylacetic acid and naphthylphthalamic acid, which are known to interact with auxin transport proteins . These proteins play a crucial role in plant growth and development by regulating cell expansion, division, and differentiation .
Mode of Action
Based on its structural similarity to naphthylphthalamic acid, it might inhibit auxin transporters, thereby affecting the polar auxin transport . This could lead to changes in plant growth and development.
Biochemical Pathways
It’s likely that it impacts the auxin signaling pathway, given its potential interaction with auxin transport proteins . Disruption of this pathway can affect various downstream processes, including cell division, differentiation, and expansion.
Result of Action
Given its potential interaction with auxin transport proteins, it could affect plant growth and development by altering cell expansion, division, and differentiation .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of (6-Hydroxy-1-naphthyl)acetic acid. For instance, factors such as pH, temperature, and the presence of other chemicals can affect its stability and activity
Biochemische Analyse
Biochemical Properties
It is known that naphthalene derivatives, including (6-Hydroxy-1-naphthyl)acetic acid, can interact with various enzymes and proteins . The nature of these interactions is complex and may involve binding interactions, enzyme inhibition or activation, and changes in gene expression .
Cellular Effects
Naphthalene derivatives have been shown to exhibit a wide range of biological activities, such as antimicrobial, antioxidant, cytotoxic, anti-inflammatory, and anti-protozoal effects . These effects suggest that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that naphthalene derivatives can exhibit changes in their effects over time, including changes in stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
It is known that naphthalene derivatives can exhibit toxic or adverse effects at high doses .
Metabolic Pathways
It is known that naphthalene derivatives can be involved in various metabolic pathways, interacting with enzymes or cofactors .
Transport and Distribution
It is known that naphthalene derivatives can interact with transporters or binding proteins, influencing their localization or accumulation .
Subcellular Localization
It is known that naphthalene derivatives can be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Eigenschaften
IUPAC Name |
2-(6-hydroxynaphthalen-1-yl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O3/c13-10-4-5-11-8(6-10)2-1-3-9(11)7-12(14)15/h1-6,13H,7H2,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVFZYNPLPJOSOA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)O)C(=C1)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-(4-Phenyl-3-oxatricyclo[4.2.1.02,5]nonan-4-yl)pyridine](/img/structure/B579556.png)
![(2S)-2-(dimethylamino)-N-[(2S,3S,4R,5R)-5-[6-(dimethylamino)purin-9-yl]-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]-3-(4-methoxyphenyl)propanamide](/img/structure/B579557.png)




![5,6-Dimethyltricyclo[6.2.1.02,7]undeca-5,9-diene-3,4-dione](/img/structure/B579568.png)
![2,6-Dimethyl-6H-[1,3]thiazolo[5,4-e]indazole](/img/structure/B579572.png)




